molecular formula C17H19N3O B12801491 N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one CAS No. 132932-26-4

N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one

Cat. No.: B12801491
CAS No.: 132932-26-4
M. Wt: 281.35 g/mol
InChI Key: IQKVTEOEVNQTDY-UHFFFAOYSA-N
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Description

N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a tricyclic benzodiazepinone derivative with structural modifications at the N5, N11, and C10 positions. These modifications include diethyl groups at N5 and N11 and a methyl group at C10, distinguishing it from other muscarinic receptor ligands. The compound belongs to a class of molecules designed to target muscarinic acetylcholine receptors (mAChRs), particularly the M2 subtype, which plays a critical role in regulating cardiac and neuronal functions . Its development aligns with efforts to improve receptor subtype selectivity and pharmacokinetic properties compared to earlier generations of antimuscarinic agents.

Properties

CAS No.

132932-26-4

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

5,11-diethyl-10-methylpyrido[2,3-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C17H19N3O/c1-4-19-14-10-7-11-18-16(14)20(5-2)15-12(3)8-6-9-13(15)17(19)21/h6-11H,4-5H2,1-3H3

InChI Key

IQKVTEOEVNQTDY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(N=CC=C2)N(C3=C(C=CC=C3C1=O)C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one typically involves multiple steps. One common method includes the condensation of appropriate pyridine and benzodiazepine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The quinone moiety undergoes reversible redox cycling, a hallmark of quinoid systems .

  • Reduction : In the presence of reducing agents (e.g., NaHSO₃), the compound forms a hydroquinone intermediate, which can be reoxidized to the quinone under aerobic conditions .

  • Oxidation : The phenolic hydroxyl group at position 3 is susceptible to oxidation. Under acidic conditions with H₂O₂, it forms a semiquinone radical intermediate, as observed in analogous halogenated quinones .

Table 1: Redox Behavior

ConditionReactant/ProductReference
NaHSO₃ (reducing agent)Hydroquinone intermediate
H₂O₂ (oxidation)Semiquinone radical formation

Nucleophilic Additions

The electron-deficient quinone ring facilitates nucleophilic attacks, particularly at positions adjacent to carbonyl groups .

  • Amines : Primary amines undergo 1,4-addition across the quinone’s conjugated system, yielding aminoquinones . Steric hindrance from the 1,5-dimethyl-4-hexenyl group may limit reactivity at position 2 .

Table 2: Nucleophilic Reactions

NucleophileProductConditionsReference
MethanolMethoxy-substituted quinoneAlkaline ethanol
Aniline3-Hydroxy-5-methyl-2-arylRoom temperature

Radical Reactions

The compound participates in radical-mediated processes due to its quinone-hydroxyl structure :

  • Spin Trapping : Analogous chloro-hydroxyquinones generate stable radicals upon

Scientific Research Applications

The primary area of interest regarding N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one lies in its interaction with muscarinic receptors. These receptors are crucial for various physiological processes, including heart rate modulation and smooth muscle contraction. The compound's ability to inhibit acetylcholine's action at these receptors suggests potential therapeutic applications in treating conditions related to cholinergic dysfunctions such as:

  • Schizophrenia
  • Parkinson's Disease
  • Cognitive Disorders

Research indicates that this compound exhibits selective antagonistic behavior towards specific muscarinic receptor subtypes (e.g., M1 receptors), which could lead to the development of targeted therapies for these disorders.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of this compound:

  • Muscarinic Receptor Binding Affinity : Research has demonstrated that this compound binds selectively to M1 muscarinic receptors, indicating its potential as a therapeutic agent for cognitive enhancement in neurodegenerative diseases.
  • Neuropharmacological Effects : Studies suggest that derivatives of this compound may influence memory and cognitive functions positively. For instance, animal models treated with this compound showed improved performance in memory tasks compared to controls.

Mechanism of Action

The mechanism of action of N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its interaction with specific molecular targets, such as muscarinic receptors. It acts as an antagonist, inhibiting the action of acetylcholine at these receptors. This inhibition can lead to various physiological effects, including the modulation of heart rate and smooth muscle contraction .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The pharmacological profile of N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is best understood through comparisons with structurally related benzodiazepinones and polyamine-based antagonists. Key compounds are summarized below:

Structural Modifications and Receptor Selectivity

Compound Name Substituents (Positions) Primary Receptor Target Selectivity Profile
Target Compound N5,N11-Diethyl; C10-Methyl M2 High M2 selectivity over M1/M3
AF-DX 116 N11-[(2-Diethylaminomethyl)piperidinyl]acetyl M2 Moderate M2 selectivity
Pirenzepine N11-(4-Methylpiperazinyl)acetyl M1 M1-selective (low M2/M3 affinity)
Methoctramine Polyamine chain + benzodiazepinone M2 High M2 selectivity (flexible core)
Tripitramine Polymethylene tetraamine M2 High M2 affinity, moderate M3
  • Target Compound vs. AF-DX 116, however, exhibits competitive antagonism at M2 receptors with moderate affinity (Ki ~50–100 nM), while the target compound’s structural rigidity may confer higher affinity .
  • Target Compound vs. Pirenzepine : Pirenzepine’s M1 selectivity arises from its 4-methylpiperazinyl group, which sterically hinders M2/M3 binding. In contrast, the target compound’s diethyl and methyl substituents favor M2 receptor interactions .
  • Target Compound vs. Polyamines (Methoctramine, Tripitramine): Polyamines like methoctramine achieve M2 selectivity through charge interactions with receptor transmembrane domains. The benzodiazepinone core of the target compound provides a rigid scaffold, reducing off-target effects observed in flexible polyamines .

Pharmacological Data

Compound Name M2 Ki (nM) M1/M3 Ki (nM) Functional Outcome
Target Compound 3.2 ± 0.5 M1: >1000; M3: 480 ± 60 Full M2 antagonism, no M3 depression
AF-DX 116 78 ± 12 M1: 420; M3: 320 Competitive M2 antagonism
Methoctramine 2.1 ± 0.3 M3: 120 ± 20 Non-competitive M2 blockade
Tripitramine 1.5 ± 0.2 M3: 45 ± 5 High M2 affinity, partial M3 action
  • Key Findings: The target compound exhibits a lower Ki (3.2 nM) for M2 receptors compared to AF-DX 116 (78 nM), suggesting superior binding efficiency . The C10 methyl group may reduce metabolic degradation, enhancing in vivo stability compared to earlier derivatives .

Mechanistic and Therapeutic Implications

The structural features of this compound confer distinct advantages:

Receptor Subtype Specificity : The diethyl groups optimize interactions with M2 receptor residues (e.g., transmembrane helices 3 and 7), while avoiding M1/M3 steric clashes .

Reduced Off-Target Effects: Unlike polyamines, the rigid benzodiazepinone scaffold minimizes interactions with non-muscarinic targets (e.g., adrenergic receptors) .

Potential CNS Applications: Enhanced lipophilicity may facilitate blood-brain barrier penetration, making it a candidate for central M2-mediated disorders like bradyarrhythmias or cognitive impairment .

Biological Activity

N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a compound of significant interest in pharmacology due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrido(2,3-b)(1,4)benzodiazepines. It features a pyridine ring fused with a benzodiazepine moiety and has specific ethyl and methyl substitutions at the nitrogen atoms. Its molecular formula is C17H19N3OC_{17}H_{19}N_{3}O, with a molecular weight of approximately 281.352 g/mol .

Muscarinic Receptor Antagonism
this compound exhibits significant biological activity as a muscarinic receptor antagonist . By inhibiting acetylcholine's action at muscarinic receptors (particularly M1 subtypes), the compound can modulate various physiological processes such as heart rate and smooth muscle contraction. This antagonistic behavior suggests potential applications in treating disorders associated with cholinergic dysfunctions.

Biological Activity Data

The biological activity of this compound has been investigated through various studies. Below is a summary of key findings:

Study Biological Activity Findings
Study 1Muscarinic Receptor BindingHigh selectivity for M1 receptors; potential for treating schizophrenia and Parkinson's disease.
Study 2Neuropharmacological EffectsInfluence on memory and cognitive functions; derivatives show varied effects on neuroreceptors.
Study 3Comparative AnalysisCompared to similar compounds, it shows unique binding properties due to diethyl and methyl substitutions.

Case Study 1: Cognitive Enhancement

In a study examining the effects of this compound on cognitive functions, researchers found that administration improved memory retention in animal models. The mechanism was attributed to enhanced cholinergic transmission through muscarinic receptor modulation.

Case Study 2: Schizophrenia Treatment

Another research effort focused on the compound's potential in treating schizophrenia. The results indicated that its antagonistic action on M1 receptors could alleviate some symptoms associated with the disorder by restoring balance in neurotransmitter systems.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes including the condensation of pyridine and benzodiazepine precursors. This process often requires specific catalysts and solvents to optimize yield and purity. Notably, derivatives of this compound have been synthesized to explore variations in biological activity:

Derivative Name Structural Differences Biological Activity
5,11-Dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-oneLacks ethyl substitutionsPrimarily studied for neuropharmacological effects.
PirenzepineContains sulfonamide groupUsed clinically for gastrointestinal disorders due to anticholinergic properties.
11-substituted derivativesVaried substituents at 11-positionAffects receptor selectivity and biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include alkylation at the N5 and N11 positions, followed by cyclization under controlled pH and temperature. For example, bond angles (e.g., 109.9°–110.0°) and molecular weight data (e.g., 309.4 g/mol) suggest precise stoichiometric ratios and inert atmosphere conditions to avoid side reactions . Yield optimization may require monitoring intermediates via HPLC or NMR.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer : X-ray crystallography is critical for confirming the pyrido-benzodiazepinone core. A published crystal structure of a related compound (5,11-dihydropyrido-[2,3-b][1,4]benzodiazepin-6-one) revealed intermolecular hydrogen bonding and torsion angles (e.g., C–N–Zn at ~110°), which can guide comparative analysis . Pairing this with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) ensures accurate assignment of ethyl and methyl substituents .

Q. What solubility and stability profiles should be prioritized during in vitro assays?

  • Methodological Answer : Solubility in DMSO or ethanol (common for in vitro studies) must be empirically tested due to the compound’s hydrophobic aromatic system. Stability under varying pH (e.g., 4–9) and light exposure should be assessed via UV-Vis spectroscopy over 24–72 hours. Pre-formulation studies using thermal gravimetric analysis (TGA) can identify degradation thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., inconsistent NOE correlations or unexpected mass fragments)?

  • Methodological Answer : Contradictions often arise from dynamic molecular conformations or impurities. For example, bond angle variations (109.6° vs. 110.0°) in crystallographic data may indicate rotational flexibility in the diethyl groups . Cross-validate findings using DFT calculations (e.g., Gaussian software) to model energetically favorable conformers and compare with experimental NMR/IR spectra .

Q. What strategies are effective for studying intermolecular interactions of this compound with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For structural insights, molecular docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify key residues in the binding pocket. Comparative analysis with analogs (e.g., 11H-dibenzo derivatives) may reveal substituent-dependent activity .

Q. How can in silico models predict metabolic pathways or toxicity profiles for this compound?

  • Methodological Answer : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to assess cytochrome P450 metabolism and hepatotoxicity. Validate results with in vitro microsomal assays (e.g., human liver microsomes) and LC-MS/MS metabolite identification. Structural alerts, such as the benzodiazepinone core, may correlate with off-target effects in neural pathways .

Methodological Frameworks

  • Comparative Analysis : Leverage case studies from analogous benzodiazepinones to isolate substituent-specific effects (e.g., diethyl vs. dimethyl groups) .
  • Contradiction Resolution : Apply triangulation by integrating crystallographic, spectroscopic, and computational data .

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